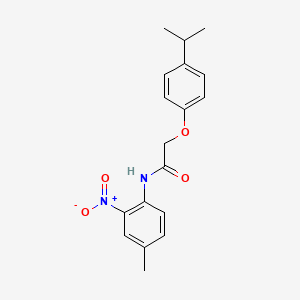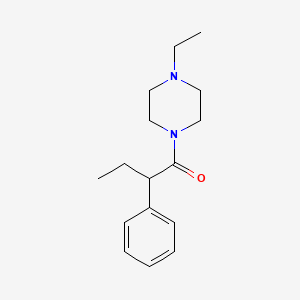![molecular formula C16H16BrNOS B3977154 N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)
N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide
Übersicht
Beschreibung
N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide, also known as BMEB, is a synthetic compound that belongs to the family of benzamide derivatives. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. BMEB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide enhances insulin sensitivity and glucose uptake in insulin-responsive tissues such as muscle and adipose tissue. N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Biochemical and Physiological Effects:
N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It also reduces hepatic glucose production and increases glucose uptake in skeletal muscle and adipose tissue. N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide in lab experiments is its potency and selectivity as a PTP1B inhibitor. This allows for precise modulation of insulin signaling pathways without affecting other signaling pathways. However, one limitation of using N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide is its potential toxicity and off-target effects, which need to be carefully monitored.
Zukünftige Richtungen
1. Further studies are needed to elucidate the molecular mechanisms of N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide's anti-inflammatory and anti-cancer properties.
2. The potential therapeutic applications of N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide in other metabolic disorders such as obesity and non-alcoholic fatty liver disease need to be explored.
3. The development of more potent and selective PTP1B inhibitors based on the structure of N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide could lead to the discovery of novel therapeutics for type 2 diabetes and other metabolic disorders.
4. The use of N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide in combination with other drugs or natural compounds could enhance its therapeutic efficacy and reduce its potential toxicity.
5. The development of N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide analogs with improved pharmacokinetic properties could lead to the discovery of novel therapeutics for type 2 diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11(12-7-9-13(17)10-8-12)18-16(19)14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWUMZQPUOLOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3,4-dimethoxyphenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B3977101.png)
![2-(4-chlorobenzyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3977110.png)
methanol](/img/structure/B3977116.png)
![1-methyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3977122.png)
![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3977143.png)

![2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)
![methyl 3-{[(1-methyl-3-phenylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3977166.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3977174.png)